

Application Note: Bioconjugation Strategies Using 5-(Methylamino)pentan-1-ol Hydrochloride

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Compound of Interest

Compound Name:	5-(Methylamino)pentan-1-ol hydrochloride
CAS No.:	124455-58-9
Cat. No.:	B2867279

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Abstract

This guide details the chemical handling, reactivity profiles, and synthetic protocols for **5-(Methylamino)pentan-1-ol hydrochloride** (CAS: 124455-58-9 / Free base CAS: 2751-70-4). As a heterobifunctional C5-alkyl linker, this molecule is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features a secondary methylamine and a primary alcohol, allowing for orthogonal conjugation strategies. This document provides optimized protocols for N-acylation, reductive amination, and alcohol activation (tosylation/Mitsunobu), specifically tailored for medicinal chemists and drug discovery researchers.

Chemical Profile & Handling

Unlike standard diamine or diol linkers, 5-(Methylamino)pentan-1-ol presents a distinct nucleophilicity gradient. The secondary amine is significantly more nucleophilic than the primary alcohol, enabling selective functionalization without the need for protecting groups in many workflows.

Physicochemical Properties

Property	Specification	Notes
Molecular Formula		HCl Salt form
Molecular Weight	153.65 g/mol	Free base MW: 117.19
Appearance	White to off-white solid	Highly hygroscopic
Solubility	Water, DMSO, Methanol	Poor solubility in non-polar solvents (DCM/Hexane) unless neutralized
pKa (Amine)	~10.5	Requires organic base (DIPEA/TEA) for reaction in organic media

Storage & Stability[1]

- **Hygroscopicity:** The HCl salt absorbs atmospheric moisture rapidly. Weighing should be performed quickly or in a desiccated environment.
- **Stability:** Stable at -20°C for >2 years. Solutions in DMSO are stable for weeks at -20°C but prone to oxidation (alcohol to aldehyde) if left at RT in air.

Strategic Synthesis Planning

The core utility of this linker lies in its ability to bridge two distinct ligands (e.g., an E3 ligase binder and a Target Protein binder).[1][2] The synthetic route is dictated by the functional groups present on your ligands.

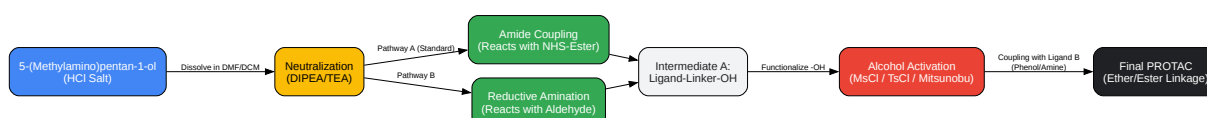
The "Amine-First" Strategy (Recommended)

Because the secondary amine is the most reactive site, the standard workflow involves coupling the amine to an activated ester (NHS/pentafluorophenyl) or an aldehyde (reductive amination) on Ligand A. The remaining alcohol is then activated (to a mesylate/tosylate or via Mitsunobu) to couple with Ligand B.

The "Alcohol-First" Strategy

Rarely used due to the need to protect the amine (e.g., Boc-protection). If Ligand A requires esterification with the alcohol, the amine must be protected first to prevent self-polymerization or side reactions.

Visual Workflow (DOT Diagram)



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Figure 1: Divergent synthesis pathways for PROTAC construction using 5-(Methylamino)pentan-1-ol. The "Amine-First" route is the industry standard for minimizing protection steps.

Detailed Experimental Protocols

Protocol A: Selective N-Acylation (Amine Coupling)

Objective: Conjugate the linker to a Ligand containing a carboxylic acid (pre-activated as an NHS ester). Application: Attaching VHL or Cereblon ligands.[1][3]

Reagents:

- Ligand-NHS Ester (1.0 equiv)
- 5-(Methylamino)pentan-1-ol HCl (1.2 equiv)
- DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Solvent: Anhydrous DMF or DCM

Procedure:

- Preparation: Dissolve 1.0 equiv of Ligand-NHS ester in anhydrous DMF (concentration ~0.1 M).
- Neutralization: In a separate vial, dissolve 1.2 equiv of 5-(Methylamino)pentan-1-ol HCl in minimal DMF. Add 3.0 equiv of DIPEA. The solution may become slightly cloudy as amine salts equilibrate.
- Coupling: Add the linker/base solution dropwise to the Ligand-NHS solution at 0°C (ice bath) to prevent side reactions, then allow to warm to Room Temperature (RT).
- Monitoring: Stir for 2–4 hours. Monitor by LC-MS. The secondary amine is highly reactive; conversion is usually rapid.
 - Note: You will observe the mass shift corresponding to the loss of NHS and addition of the linker (+100.1 Da approx).
- Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine (x1) to remove DMF and excess amine. Dry over Na₂SO₄.
- Purification: Flash chromatography (DCM/MeOH gradient). The product (Intermediate A) now has a free primary alcohol.

Protocol B: Activation of the Alcohol (Tosylation)

Objective: Convert the free alcohol on "Intermediate A" into a leaving group for nucleophilic substitution.

Reagents:

- Intermediate A (from Protocol A)
- p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)
- Triethylamine (TEA) (2.0 equiv)
- DMAP (Catalytic, 0.1 equiv)
- Solvent: Anhydrous DCM

Procedure:

- Dissolve Intermediate A in anhydrous DCM.
- Add TEA and DMAP. Cool to 0°C.
- Add TsCl portion-wise.
- Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.
- Critical Step: Avoid aqueous workup if the product is water-soluble. If hydrophobic, wash with 1N HCl (rapidly) to remove base, then brine.
- Storage: Use the tosylate immediately or store at -80°C under Argon. Sulfonates on alkyl chains can be prone to hydrolysis or elimination.

Protocol C: One-Pot Reductive Amination

Objective: Conjugate the linker to a Ligand containing an Aldehyde.

Reagents:

- Ligand-Aldehyde (1.0 equiv)
- 5-(Methylamino)pentan-1-ol HCl (1.1 equiv)
- Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
- Acetic Acid (catalytic)^[4]

Procedure:

- Dissolve Ligand-Aldehyde and Linker HCl in DCE (Dichloroethane) or DCM.
- Add DIPEA (1.0 equiv) to neutralize the HCl salt.
- Add catalytic Acetic Acid to adjust pH to ~5–6 (facilitates imine formation).
- Stir for 30 mins.

- Add STAB. Stir overnight at RT.
- Quench with saturated NaHCO₃. Extract with DCM.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield in Step 1	HCl salt not neutralized	Ensure >2.5 equiv of DIPEA is used. The amine must be deprotonated to react.
O-Acylation Side Product	Reaction too hot or excess base	Keep reaction at 0°C initially. The secondary amine is much more nucleophilic than the alcohol, but high temps reduce selectivity.
Poor Solubility	Linker is polar	Use DMF or DMAc instead of DCM. If product is very polar, purify via Reverse Phase (C18) HPLC.
Elimination during Step 2	Base too strong	When activating the alcohol (tosylation), avoid strong bases or heat, which can cause elimination to the alkene (pentene derivative).

References

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